

Application Notes and Protocols for In Vivo Diisononyl Phthalate (DINP) Exposure Studies

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Compound of Interest

Compound Name: Diisononyl phthalate

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These application notes provide a comprehensive overview of in vivo experimental protocols for studying the effects of **diisononyl phthalate** (DINP), a widely used plasticizer. The following sections detail animal models, dosing regimens, and key toxicological endpoints, supported by quantitative data and detailed methodologies.

Data Summary

The following tables summarize quantitative data from various in vivo studies on DINP exposure, providing a comparative overview of experimental parameters and observed effects.

Table 1: Reproductive and Developmental Toxicity of DINP in Rodents

Animal Model	Dosing Regimen & Route	Exposure Duration	Key Findings
Wistar Rats	300, 600, 750, 900 mg/kg/day via gavage	Gestation Day (GD) 7 to Postnatal Day (PND) 17	Increased nipple retention, reduced anogenital distance, and decreased sperm motility in male offspring.[1]
Sprague-Dawley Rats	Up to 1000 mg/kg/day	GD 6 to 15	Increased incidence of fetal skeletal malformations at the highest dose.[2]
Mice	20 µg/kg/day in corn oil	GD 1 to 7	Impaired decidualization, defective placental development, and fetal loss.[3][4]
Immature Female Rats	276 and 1380 mg/kg/day orally	3 and 20 days	No significant alterations in uterine and ovarian wet weight, indicating a lack of estrogenic potential.[5]
CD-1 Mice	0.15, 1.5, and 1500 ppm in chow	11 months	Altered estrous cyclicity at the lowest dose of DEHP (a related phthalate), but not DINP alone.[6]

Table 2: Hepatic and Other Systemic Effects of DINP in Rodents

Animal Model	Dosing Regimen & Route	Exposure Duration	Key Findings
F344 Rats	1000 and 12,000 ppm in diet	2 and 4 weeks	Increased relative liver weight and peroxisomal beta-oxidation at the high dose. [7] [8]
B6C3F1 Mice	500 and 6000 ppm in diet	2 and 4 weeks	Increased relative liver weight and peroxisomal beta-oxidation at the high dose. [7] [8]
F344 Rats	Up to 12,000 ppm in diet	Lifetime	Increased incidence of hepatic adenomas and carcinomas at 12,000 ppm. [7]
NC/Nga Mice	0.15, 1.5, 15, or 150 mg/kg/day intraperitoneally	4 injections over 21 days	Aggravated atopic dermatitis-like skin lesions. [9]
Adult Female Mice	0.02, 0.2, 2, 20, and 200 mg/kg/day orally	Minimum of 10 days	Altered immune responses and specialized epithelial cells in the colon. [10]

Experimental Protocols

This section provides detailed methodologies for key in vivo experiments involving DINP exposure.

Protocol 1: Evaluation of Reproductive and Developmental Toxicity in Rats

1. Animal Model and Husbandry:

- Species: Wistar or Sprague-Dawley rats.
- Age: Use virgin females (for pregnancy studies) and proven male breeders.
- Housing: House animals in controlled conditions (temperature, humidity, light/dark cycle) with ad libitum access to food and water. A soy-free diet may be considered to reduce phytoestrogen exposure.[\[2\]](#)

2. Dosing and Administration:

- Test Substance: **Diisononyl phthalate** (DINP).
- Vehicle: Corn oil or olive oil.
- Route of Administration: Oral gavage is a common and precise method. Dietary administration can be used for chronic exposure studies.[\[2\]](#)[\[7\]](#)
- Dose Levels: A range of doses should be selected based on previous studies, including a vehicle control group. Doses can range from environmentally relevant levels ($\mu\text{g/kg/day}$) to higher toxicological doses (mg/kg/day).[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Exposure Period: For developmental toxicity, dosing typically occurs during critical windows of gestation (e.g., GD 7 to PND 17).[\[1\]](#)

3. Endpoints and Measurements:

- Maternal Observations: Monitor body weight, food consumption, and clinical signs of toxicity throughout the study.
- Fetal/Offspring Evaluation:
 - At necropsy (e.g., GD 21), record the number of corpora lutea, implantation sites, and viable/resorbed fetuses.[\[2\]](#)
 - Examine fetuses for external, visceral, and skeletal malformations.[\[2\]](#)
 - In male offspring, measure anogenital distance (AGD) at birth.[\[2\]](#)

- Monitor for nipple retention in male pups at a later postnatal day (e.g., PND 13).[2]
- Assess reproductive organ weights, sperm parameters (motility, count), and testosterone levels in adult offspring.[1][2]

Protocol 2: Assessment of Hepatic Effects in Rodents

1. Animal Model and Husbandry:

- Species: F344 rats or B6C3F1 mice are commonly used for carcinogenicity and liver toxicity studies.[7][8]
- Housing: Standard controlled laboratory conditions.

2. Dosing and Administration:

- Route of Administration: Dietary administration is suitable for chronic exposure studies.[7][8]
- Dose Levels: Doses should be selected to include both non-tumorigenic and tumorigenic levels as determined by previous long-term bioassays.[7][8]
- Exposure Duration: Can range from short-term (e.g., 2-4 weeks) to chronic (e.g., 2 years).[7][8]

3. Endpoints and Measurements:

- Necropsy: Record terminal body weight and liver weight (for relative liver weight calculation).
- Histopathology: Collect liver tissues for histopathological examination to assess for lesions, including spongiosis hepatitis, adenomas, and carcinomas.[11][12]
- Biochemical Assays:
 - Peroxisomal Beta-Oxidation (PBOX): Measure PBOX activity in liver homogenates as an indicator of peroxisome proliferation.[7][8]
 - DNA Synthesis: Assess replicative DNA synthesis (e.g., via BrdU incorporation) as a marker of cell proliferation.[7][8]

- Gap Junctional Intercellular Communication (GJIC): Evaluate GJIC as a measure of cellular communication, which can be disrupted by tumor promoters.[7][8]
- Metabolite Analysis: Analyze liver and serum for DINP and its metabolites (e.g., monoisononyl phthalate, MINP) to understand toxicokinetics.[7]

Protocol 3: Immunological Assessment in Mice

1. Animal Model and Husbandry:

- Species: Atopic-prone mouse strains like NC/Nga are suitable for studying effects on allergic diseases.[9]
- Housing: Standard controlled laboratory conditions.

2. Dosing and Administration:

- Test Substance: DINP dissolved in a suitable vehicle (e.g., olive oil).[9]
- Route of Administration: Intraperitoneal (IP) injection is a common route for immunological studies to ensure systemic exposure.[9]
- Dose Levels: A range of doses should be tested, along with a vehicle control.
- Co-exposure: To model allergic reactions, mice can be co-exposed to an allergen, such as *Dermatophagoides pteronyssinus* (Dp), administered intradermally.[9]

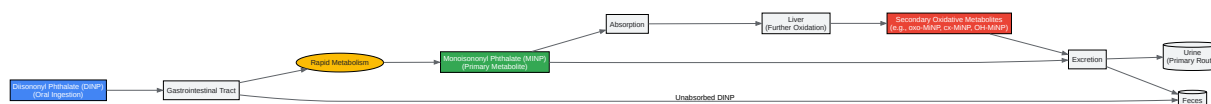
3. Endpoints and Measurements:

- Clinical Scoring: Evaluate clinical signs of atopic dermatitis, such as ear thickening, dryness, and edema.[9]
- Histopathology: Analyze skin tissue for inflammatory infiltrates and other pathological changes.
- Immunological Assays:
 - Measure serum levels of immunoglobulins (e.g., IgE) and histamine.[9]

- Analyze protein expression of cytokines and chemokines in affected tissues (e.g., ear).[9]
- Perform in vitro studies on splenocytes or bone-marrow-derived dendritic cells (BMDCs) to assess cytokine production (e.g., IL-4) and cell proliferation in response to DINP and/or allergens.[9]

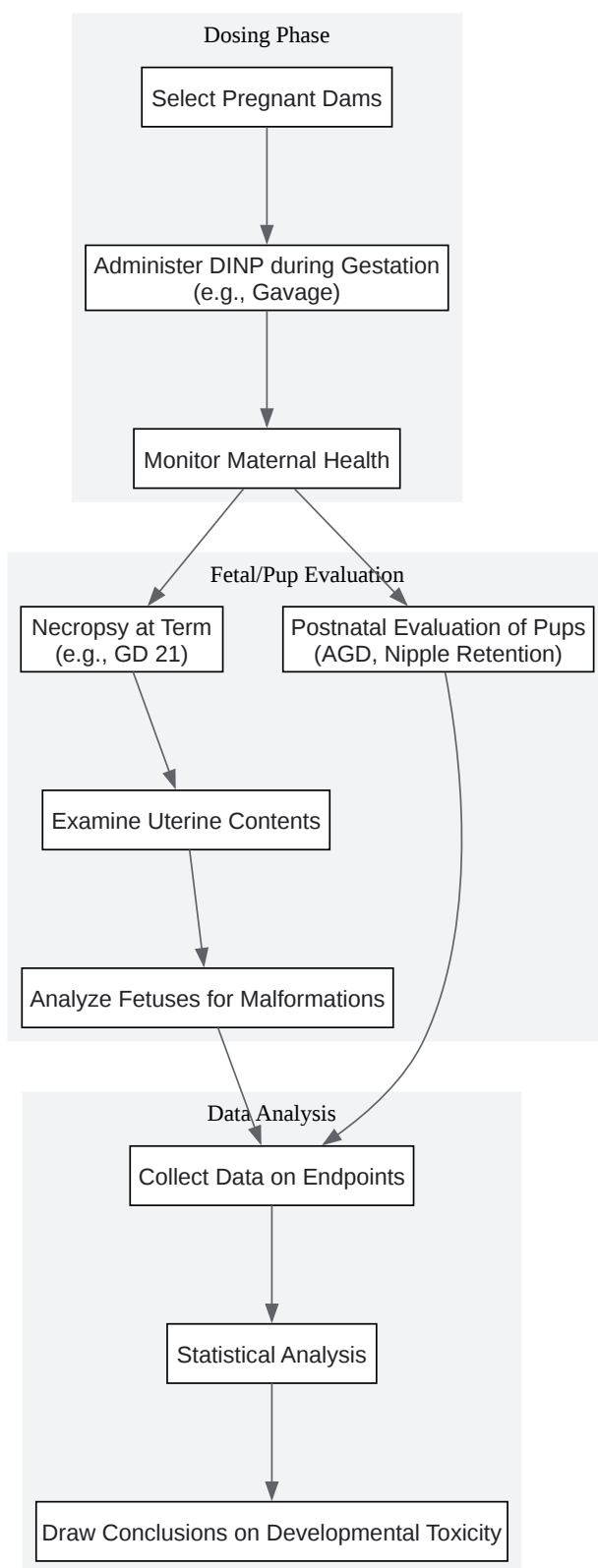
Visualizations

The following diagrams illustrate key pathways and workflows related to DINP exposure studies.



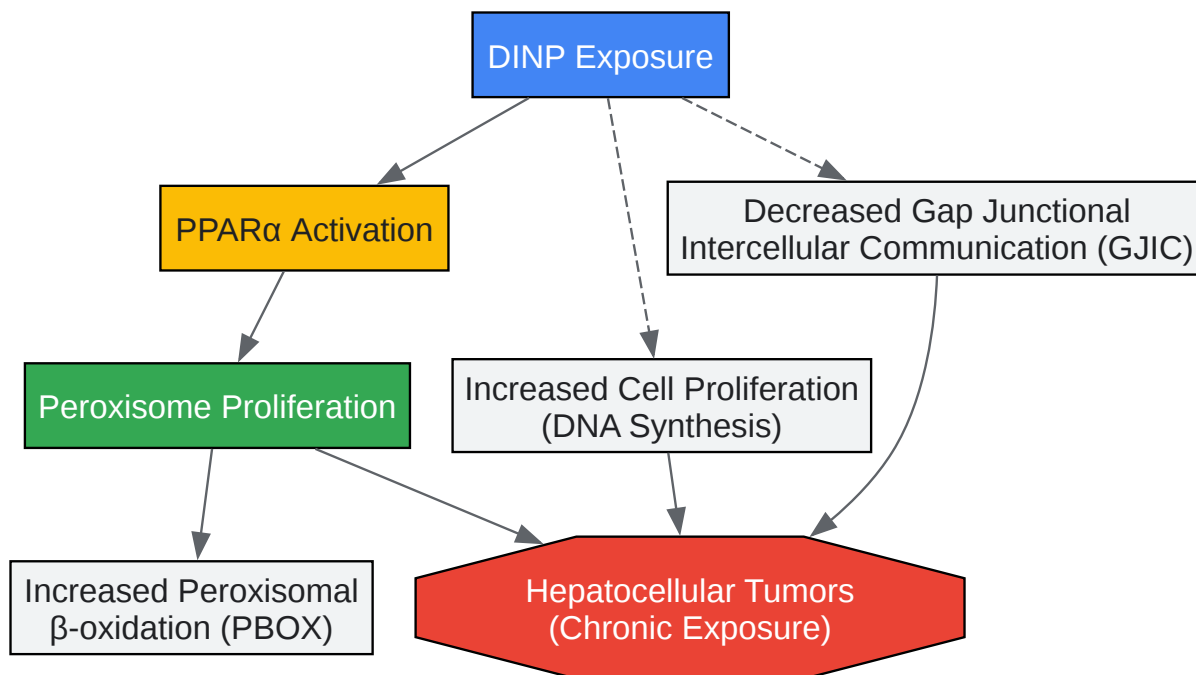
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Caption: Metabolic pathway of DINP following oral exposure.



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Caption: Experimental workflow for assessing developmental toxicity.



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Caption: Signaling pathway for DINP-induced hepatic effects.

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